5-methylheptane-2,4-diol
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Overview
Description
5-Methylheptane-2,4-diol: is an organic compound with the molecular formula C8H18O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Hydroxylation of Alkenes: One method to prepare 1,2-diols, including 5-methylheptane-2,4-diol, is through the direct hydroxylation of alkenes using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Epoxide Hydrolysis: Another method involves the acid-catalyzed hydrolysis of epoxides, which can yield diols with anti stereochemistry.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale chemical reactors to carry out the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylheptane-2,4-diol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., ketones or aldehydes).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
5-Methylheptane-2,4-diol has garnered attention in various fields due to its unique properties :
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s diol structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-methylheptane-2,4-diol exerts its effects involves its interaction with various molecular targets and pathways. As a diol, it can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and stability . The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.
Comparison with Similar Compounds
2-Methyl-2,4-pentanediol:
2-Methylpentane-2,4-diol: Another diol with a similar structure but different branching and carbon chain length.
Uniqueness: 5-Methylheptane-2,4-diol is unique due to its specific branching and the position of its hydroxyl groups, which confer distinct chemical and physical properties. These differences can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other diols may not be as effective.
Properties
CAS No. |
187873-12-7 |
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Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
5-methylheptane-2,4-diol |
InChI |
InChI=1S/C8H18O2/c1-4-6(2)8(10)5-7(3)9/h6-10H,4-5H2,1-3H3 |
InChI Key |
FNWJZNQLNMUDGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(C)O)O |
Purity |
95 |
Origin of Product |
United States |
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